4-Amino-3-hydroxy-3-methylbutanoic acid
Overview
Description
. This compound is structurally related to leucine, an essential amino acid, and plays a role in various biological processes.
Synthetic Routes and Reaction Conditions:
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Hydroxylation and Amination of Benzaldehyde:
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Nitration and Reduction of Hydroxybenzoic Acid:
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, acylating agents.
Major Products:
Scientific Research Applications
4-Amino-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
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Chemistry:
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Biology:
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Medicine:
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Industry:
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxy-3-methylbutanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways, influencing processes like protein synthesis and cellular signaling.
Pathways Involved: It affects pathways related to amino acid metabolism, energy production, and cellular growth.
Comparison with Similar Compounds
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3-Hydroxy-4-aminobenzoic acid:
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2-Hydroxy-3-methylbutanoic acid:
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β-Hydroxy β-methylbutyric acid:
Uniqueness: 4-Amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets and pathways makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-amino-3-hydroxy-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(9,3-6)2-4(7)8/h9H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNGDFGOGOKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497420 | |
Record name | 4-Amino-3-hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63278-07-9 | |
Record name | 4-Amino-3-hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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